molecular formula C15H19N3O2S B11050016 (3E)-4-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}pent-3-en-2-one

(3E)-4-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}pent-3-en-2-one

Cat. No.: B11050016
M. Wt: 305.4 g/mol
InChI Key: OVQHVGOZTBDDIN-VMPITWQZSA-N
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Description

(E)-4-{[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]AMINO}-3-PENTEN-2-ONE is a complex organic compound with a unique structure that includes a thienopyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]AMINO}-3-PENTEN-2-ONE typically involves multiple steps. One common method includes the initial formation of the thienopyridine core, followed by the introduction of the amino and methoxymethyl groups. The final step involves the formation of the pentenone moiety through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]AMINO}-3-PENTEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-4-{[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]AMINO}-3-PENTEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-{[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]AMINO}-3-PENTEN-2-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: Compounds with a similar core structure but different functional groups.

    Pentenones: Compounds with a similar pentenone moiety but different core structures.

Uniqueness

(E)-4-{[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]AMINO}-3-PENTEN-2-ONE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

(E)-4-[[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino]pent-3-en-2-one

InChI

InChI=1S/C15H19N3O2S/c1-8(5-10(3)19)17-13-12-11(7-20-4)6-9(2)18-15(12)21-14(13)16/h5-6,17H,7,16H2,1-4H3/b8-5+

InChI Key

OVQHVGOZTBDDIN-VMPITWQZSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)N)N/C(=C/C(=O)C)/C)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)N)NC(=CC(=O)C)C)COC

Origin of Product

United States

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